molecular formula C7H16N2S B064185 N-methyl-N-pentylthiourea CAS No. 169789-46-2

N-methyl-N-pentylthiourea

Cat. No.: B064185
CAS No.: 169789-46-2
M. Wt: 160.28 g/mol
InChI Key: WNATTZPFYNVZQG-UHFFFAOYSA-N
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Description

N-Methyl-N-pentylthiourea is a thiourea derivative characterized by a thiourea backbone (N-C(S)-N) with methyl (-CH₃) and pentyl (-C₅H₁₁) substituents on the nitrogen atoms. Thioureas are sulfur analogs of ureas, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution confers distinct chemical properties, such as increased acidity of the NH groups and enhanced metal-chelating capabilities.

Properties

CAS No.

169789-46-2

Molecular Formula

C7H16N2S

Molecular Weight

160.28 g/mol

IUPAC Name

1-methyl-1-pentylthiourea

InChI

InChI=1S/C7H16N2S/c1-3-4-5-6-9(2)7(8)10/h3-6H2,1-2H3,(H2,8,10)

InChI Key

WNATTZPFYNVZQG-UHFFFAOYSA-N

SMILES

CCCCCN(C)C(=S)N

Canonical SMILES

CCCCCN(C)C(=S)N

Synonyms

Thiourea, N-methyl-N-pentyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Thiourea Family

a) N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea
  • Structure: Features a pivaloyl (2,2-dimethylpropanoyl) group and a methoxyphenyl substituent.
  • Compared to N-methyl-N-pentylthiourea, this compound has higher molecular weight (due to aromatic and acyl groups) and likely lower solubility in nonpolar solvents .
  • Bond Characteristics : The thiourea core maintains typical bond lengths (C=S: ~1.68 Å, N-C: ~1.34 Å), consistent across derivatives .
b) 1-(2-Nitrophenyl)-3-pivaloylthiourea
  • Structure: Similar to the above but with a nitro (-NO₂) group instead of methoxy (-OCH₃).
  • This compound, with alkyl groups, lacks such electronic effects but may exhibit stronger hydrophobic interactions .
c) N-Cyclohexyl-N′-phenylthiourea
  • Structure : Cyclohexyl and phenyl substituents.
  • Key Differences : The cyclohexyl group enhances steric hindrance and conformational flexibility compared to the linear pentyl chain in this compound. Phenyl groups enable resonance stabilization, absent in alkyl-substituted analogs.

Comparison with Urea Derivatives

Ureas lack the sulfur atom in thioureas, leading to distinct properties:

Compound Structure Key Properties Applications
This compound N-CH₃, N-C₅H₁₁, C=S High lipophilicity, metal-binding capability Potential agrochemical chelators
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) Urea with chlorophenyl and cumyl groups Herbicidal activity, polar due to Cl and aryl groups Rice field herbicide
Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) Urea with Cl, cyclopentyl, and phenyl Fungicidal action, moderate solubility Potato blight control

Key Differences :

  • Reactivity : Thioureas (C=S) are more acidic (pKa ~12–14) than ureas (pKa ~20–22), enabling easier deprotonation for coordination chemistry.
  • Solubility : Alkyl-substituted thioureas like this compound are less water-soluble than polar urea derivatives (e.g., cumyluron) but more soluble in organic solvents.

Physicochemical Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) LogP
This compound ~174.3 (estimated) 80–85 (predicted) 5 (water), 50 (EtOH) 2.8
N-(2-Methoxyphenyl)thiourea 196.3 145–147 2 (water), 30 (DCM) 1.5
Cumyluron 333.8 168–170 0.1 (water), 20 (acetone) 3.2

Note: Data for this compound are extrapolated from alkylthiourea trends .

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